4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[(2,2,4-trimethyl-3H-1-benzofuran-7-yl)iminomethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c1-13-4-9-17(18-16(13)10-19(2,3)22-18)21-12-15-7-5-14(11-20)6-8-15/h4-9,12H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBRANFKMWLMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)N=CC3=CC=C(C=C3)C#N)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile is a complex organic molecule with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
- Chemical Formula : C19H18N2O
- Molecular Weight : 290.36 g/mol
- CAS Number : Not specified in the search results.
Cannabinoid Receptor Modulation
Research has highlighted the potential of 2,3-dihydro-1-benzofuran derivatives in modulating cannabinoid receptors. These compounds are noted for their selective agonist activity towards the CB2 receptor, which is implicated in pain relief and anti-inflammatory responses. The synthesis of these derivatives often focuses on enhancing their binding affinity and selectivity for cannabinoid receptors .
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. For example, certain derivatives have demonstrated effective inhibition against various bacterial strains. In particular, modifications in the molecular structure can significantly impact their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that specific substitutions can enhance antimicrobial potency .
Study 1: Antiviral Efficacy
A study published in MDPI investigated the antiviral activities of various N-Heterocycles. The results indicated that compounds with structural similarities to this compound showed improved biological activity against viral targets at concentrations as low as 0.20 μM .
Study 2: Cannabinoid Receptor Agonism
In a study focusing on cannabinoid receptor agonists, a series of 2,3-dihydro-1-benzofuran derivatives were synthesized and tested for their activity at the CB2 receptor. The findings revealed that certain modifications led to enhanced agonist activity compared to traditional cannabinoid compounds. This suggests that further exploration of the compound's structure could yield significant therapeutic benefits for neuropathic pain management .
Study 3: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of benzofuran derivatives against a panel of bacterial strains. The study found that specific analogs exhibited minimum inhibitory concentrations (MIC) as low as 16 μg/mL against C. albicans and other fungal strains. This highlights the potential of benzofuran-based compounds in developing new antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound | Target/Pathogen | Efficacy (EC50/MIC) |
|---|---|---|---|
| Antiviral | N-Heterocycles | Various Viruses | 0.20 - 0.35 μM |
| Cannabinoid Agonism | 2,3-Dihydro-1-benzofuran Derivatives | CB2 Receptor | Enhanced vs Nevirapine |
| Antimicrobial | Benzofuran Derivatives | S. aureus, E. coli | MIC = 16 μg/mL |
Comparison with Similar Compounds
Azo-Azomethine Derivatives
Compounds such as 4-[[[4-(phenylazo)phenyl]imino]methyl]phenyl-2-propenoate () share the imino linkage but incorporate an azo (-N=N-) group and an acryloyl ester instead of benzonitrile. Key differences include:
- Electronic Effects : The acryloyl ester introduces electron-withdrawing carbonyl groups, while the benzonitrile in the target compound provides stronger polarization due to the nitrile's electronegativity.
- Synthesis : Azo-azomethines are synthesized via diazonium salt coupling followed by acryloylation with metallic sodium and acryloyl chloride . The target compound likely employs a Schiff base condensation between an amine and aldehyde.
- Applications : Azo-azomethines are often used as dyes or ligands, whereas benzonitrile derivatives may exhibit enhanced stability for optoelectronic materials.
Methoxy-Substituted Azomethines
The compound (E)-3-Methoxy-4-(((4-methoxyphenyl)imino)methyl)phenyl 4-(hexyloxy)benzoate (A6) () features alkoxy chains and ester groups. Comparisons include:
- Mesomorphic Behavior : Long alkoxy chains (e.g., hexyloxy) in A6 promote liquid crystalline phases, whereas the target compound’s trimethyl-dihydrobenzofuran may restrict mesophase formation due to steric hindrance.
- Polarity : The benzoate ester in A6 increases hydrophilicity compared to the lipophilic benzonitrile group.
Heterocyclic Nitriles
- 4-Pyridazinecarbonitrile,2,3-dihydro-3-imino-2-(4-nitrophenyl)-6-[(4,6,7-trimethoxy-5-benzofuranyl)carbonyl] (): This compound shares a benzofuran core but includes pyridazine and nitro groups. The nitro group enhances reactivity in electrophilic substitution, while the trimethoxybenzofuran increases solubility in polar solvents compared to the target’s trimethyl substitution.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
